molecular formula C9H10F3NO4 B13194442 Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate

Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate

Cat. No.: B13194442
M. Wt: 253.17 g/mol
InChI Key: GANCNNHKJHYFKX-HYXAFXHYSA-N
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Description

Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate is a complex organic compound featuring a pyrrolidine ring with a trifluoromethyl group

Preparation Methods

The synthesis of Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to specific proteins, leading to altered biological activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate can be compared with other pyrrolidine derivatives, such as pyrrolizines and pyrrolidine-2-ones . These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical and biological properties. The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s reactivity and binding properties.

Properties

Molecular Formula

C9H10F3NO4

Molecular Weight

253.17 g/mol

IUPAC Name

ethyl (2Z)-2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate

InChI

InChI=1S/C9H10F3NO4/c1-2-17-6(14)3-5-4-8(16,7(15)13-5)9(10,11)12/h3,16H,2,4H2,1H3,(H,13,15)/b5-3-

InChI Key

GANCNNHKJHYFKX-HYXAFXHYSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/CC(C(=O)N1)(C(F)(F)F)O

Canonical SMILES

CCOC(=O)C=C1CC(C(=O)N1)(C(F)(F)F)O

Origin of Product

United States

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